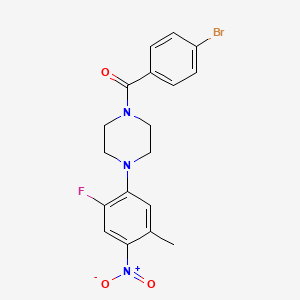
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as BBP, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. BBP is a piperazine derivative, which means it contains a piperazine ring in its structure. This compound has been found to have a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes, and its potential as a treatment for certain diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, this compound has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its inhibition of monoamine oxidase, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying their function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is its potential use as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of the enzyme responsible for the formation of amyloid plaques in the brain. Another area of interest is its potential use as an anti-inflammatory agent, as it has been found to inhibit the activity of certain inflammatory enzymes. Additionally, researchers may investigate the potential of this compound as a treatment for viral infections and certain types of cancer.
Métodos De Síntesis
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be synthesized using a variety of different methods, depending on the desired purity and yield of the final product. One common method involves the reaction of 4-bromobenzoyl chloride with 2-fluoro-5-methyl-4-nitroaniline in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then treated with piperazine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been the subject of extensive scientific research, particularly in the field of medicinal chemistry. Researchers have investigated its potential as a treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for certain viral infections.
Propiedades
IUPAC Name |
(4-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-2-4-14(19)5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVRYQDMWNEACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-methoxy-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5003450.png)
![2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5003457.png)
amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003467.png)
![2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5003474.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003479.png)
![3-[(4-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5003486.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5003493.png)
![4-{2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5003505.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5003521.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5003524.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003536.png)
![(4-chlorobenzyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5003540.png)
![3-methoxy-2-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5003542.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)